(3,5-dimethoxybenzyl)tetrahydro-3-thienylamine
Overview
Description
3,5-Dimethoxybenzylamine is an important pharmaceutical intermediate . It has a molecular formula of CHNO and an average mass of 167.205 Da .
Synthesis Analysis
3,5-Dimethoxybenzylamine was prepared by LiAlH4-reduction of 3,5-dimethoxybenzaldoxime . It was used in the preparation of trisammonium tris (hexafluoro phosphate) salt . It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxybenzylamine consists of a benzene ring substituted with two methoxy groups and one benzylamine group .
Chemical Reactions Analysis
3,5-Dimethoxybenzylamine was used in the preparation of trisammonium tris (hexafluoro phosphate) salt . It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .
Physical And Chemical Properties Analysis
3,5-Dimethoxybenzylamine has a molecular weight of 167.21 . It is a solid with a refractive index of n20/D 1.542 (lit.) . It has a boiling point of 94-96 °C/0.1 mmHg (lit.) and a melting point of 35-37 °C (lit.) . The density is 1.106 g/mL at 25 °C (lit.) .
Safety and Hazards
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]thiolan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-5-10(6-13(7-12)16-2)8-14-11-3-4-17-9-11/h5-7,11,14H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFCQIZVQPPJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCSC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]thiolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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